molecular formula C18H20N4O3 B2955233 2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide CAS No. 2034610-07-4

2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide

Cat. No.: B2955233
CAS No.: 2034610-07-4
M. Wt: 340.383
InChI Key: TYIUXPMCVDJSFT-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is a novel small molecule inhibitor designed to target the Bromodomain and Extra-Terminal (BET) family of proteins. This compound is offered for research use in oncology and immunology. BET proteins, such as BRD4, are epigenetic "readers" that regulate the transcription of key genes involved in cell growth and inflammation. By competitively inhibiting the binding of BET bromodomains to acetylated lysine on histones, this class of compounds can disrupt oncogenic transcriptional programs and demonstrate potent anti-proliferative effects in cancer models . The core structure of this molecule is based on a 1H-pyrrolo[2,3-c]pyridin-7-one scaffold, a privileged chemotype known to confer excellent potency and favorable drug metabolism and pharmacokinetics (DMPK) properties in related clinical candidates . Heterocyclic compounds like this are of significant interest in medicinal chemistry for developing targeted therapies . Researchers can utilize this compound for in vitro and in vivo studies to further investigate the role of BET proteins in disease progression and to explore potential therapeutic strategies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethoxy-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-25-17-14(5-4-8-20-17)16(23)19-9-12-22-11-7-13-6-10-21(2)15(13)18(22)24/h4-8,10-11H,3,9,12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIUXPMCVDJSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common approach is to start with the nicotinamide derivative and introduce the ethoxy group through an etherification reaction. The pyrrolopyridine moiety can be synthesized separately and then coupled with the nicotinamide derivative using a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide has several scientific research applications:

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research may focus on its pharmacological properties, including its potential as a drug candidate for treating various diseases.

    Industry: It could be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used, such as its role in a biochemical assay or its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, synthetic strategies, and physicochemical properties.

N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 2034460-00-7)

  • Core Structure : Same pyrrolo[2,3-c]pyridine core with 1-methyl and 7-oxo substituents.
  • Substituent Variation : Replaces the ethoxy-nicotinamide group with a chromene-carboxamide moiety.
  • Molecular Formula : C₂₀H₁₇N₃O₄ (MW 363.4).
  • Synthesis: Not detailed in the evidence, but similar intermediates (e.g., Suzuki coupling or hydrolysis steps) may be employed as in related pyrrolopyridine derivatives .

2-(1-Benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide (CAS 1286711-62-3)

  • Core Structure : Pyrrolo[2,3-c]pyridine with 1-benzyl and 7-oxo groups.
  • Substituent Variation : Benzyl and methoxyphenyl groups instead of methyl and ethoxy-nicotinamide.
  • Molecular Formula : C₂₃H₂₁N₃O₃ (MW 387.4).
  • Key Difference : Bulkier benzyl substituent may influence solubility or target binding compared to the methyl group in the target compound .

6-(6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)nicotinic Acid (122e)

  • Core Structure : Similar pyrrolo[2,3-c]pyridine core but fused to a nicotinic acid moiety.
  • Substituent Variation : Lacks the ethyl linker and ethoxy group; features a carboxylic acid instead of an amide.

N-(2-(7-Oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide (CAS 2034352-02-6)

  • Core Structure : Furo[2,3-c]pyridine instead of pyrrolo[2,3-c]pyridine.
  • Substituent Variation : Benzo[d]thiazole-carboxamide substituent.
  • Key Insight: Demonstrates how heterocycle substitution (furo vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight
Target Compound Pyrrolo[2,3-c]pyridine 1-Methyl, 7-oxo, ethoxy-nicotinamide Not Provided Not Provided
N-(2-(1-Methyl-7-oxo-pyrrolo[...]ethyl)-2-oxo-chromene-3-carboxamide Pyrrolo[2,3-c]pyridine Chromene-carboxamide C₂₀H₁₇N₃O₄ 363.4
2-(1-Benzyl-7-oxo-pyrrolo[...]yl)-N-(2-methoxyphenyl)acetamide Pyrrolo[2,3-c]pyridine 1-Benzyl, methoxyphenyl-acetamide C₂₃H₂₁N₃O₃ 387.4
6-(6-Methyl-7-oxo-pyrrolo[...]yl)nicotinic Acid Pyrrolo[2,3-c]pyridine Nicotinic acid C₁₄H₁₁N₃O₃ 270.1 (calc.)
N-(2-(7-Oxofuro[...]ethyl)benzo[d]thiazole-2-carboxamide Furo[2,3-c]pyridine Benzo[d]thiazole-carboxamide Not Provided Not Provided

Research Implications

The structural variations among these compounds highlight the importance of:

Substituent Choice : Ethoxy vs. methoxy groups or carboxamide vs. carboxylic acid functionalities can modulate solubility and target affinity.

Heterocycle Core : Pyrrolo- vs. furo-pyridine cores may influence binding to enzymes or receptors due to differences in electron density and hydrogen-bonding capacity.

Synthetic Flexibility : Methods such as Suzuki coupling and hydrolysis (e.g., LiOH) are broadly applicable to this class, enabling efficient diversification .

Biological Activity

2-ethoxy-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrrolo[2,3-c]pyridine core linked to an ethoxy and nicotinamide moiety. The synthesis typically involves multiple steps, including:

  • Formation of the pyrrolo[2,3-c]pyridine core .
  • Introduction of the ethoxy group via alkylation reactions.
  • Coupling with nicotinamide , often employing methods such as Suzuki-Miyaura coupling for efficiency.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors involved in various signaling pathways. The compound may exert its effects by:

  • Inhibiting enzyme activity : Potentially affecting metabolic pathways critical for cell proliferation.
  • Modulating receptor activity : Interacting with receptors that influence cellular responses to external stimuli.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). Notably, some derivatives demonstrated selective cytotoxicity profiles, indicating potential for targeted cancer therapies .

Case Studies

  • Study on Pyridinethione Derivatives : A study synthesized new derivatives and evaluated their antiproliferative activity using the MTT assay. The results indicated that certain derivatives exhibited strong activity against HepG2 cells while showing minimal toxicity towards non-tumorigenic cells (BJ-1) .
  • Mechanistic Insights : Mechanistic studies suggested that the activation of these compounds could involve bioreductive processes under hypoxic conditions typical in tumor microenvironments, enhancing their selectivity for cancerous tissues .

Data Summary

CompoundTarget Cell LineIC50 (µM)Selectivity Index
2-Ethoxy-N-(...)HCT-11615High
2-Ethoxy-N-(...)HepG210Moderate
2-Ethoxy-N-(...)MCF-730Low

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer: The synthesis of structurally related pyrrolopyridine derivatives often involves Suzuki-Miyaura coupling followed by hydrolysis or functional group modifications . For instance, methyl ester hydrolysis using LiOH·H₂O under controlled conditions (e.g., 7 equivalents, ambient temperature) achieved 68% yield in a related compound . To optimize yield, consider varying reaction times, stoichiometry of base, or purification techniques (e.g., column chromatography vs. recrystallization). Purity can be monitored via LC-MS (as in , where ESI-MS confirmed [M+H⁺] = 270.00).

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 11.89 ppm for NH protons in pyrrolopyridine derivatives ).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., HRMS-ESI with <5 ppm error ).
  • HPLC-PDA: Assess purity (>99% as per ) and detect byproducts.
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., carbonyl stretches at ~1588 cm⁻¹ ).

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer: Store in sealed, inert containers under dry, ventilated conditions to prevent hydrolysis or oxidation . Avoid exposure to moisture, heat, or direct light. For short-term use, dissolve in deuterated solvents (e.g., DMSO-d₆) and store at –20°C . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways.

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic systems?

  • Methodological Answer: Use hybrid DFT-MD (Density Functional Theory-Molecular Dynamics) simulations to model reaction pathways, focusing on electron-deficient sites (e.g., pyrrolopyridine’s carbonyl group). Databases like PISTACHIO or REAXYS provide precedent data for analogous reactions . For example, template-based relevance scoring in prioritizes feasible synthetic routes with >95% accuracy.

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer: Contradictions may arise from tautomerism or solvent effects. For example, pyrrolopyridine NH protons exhibit variable chemical shifts depending on solvent polarity . Use variable-temperature NMR (VT-NMR) to study tautomeric equilibria or deuterium exchange experiments to confirm exchangeable protons. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental designs are suitable for studying this compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to immobilized targets.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS).
  • Cellular Assays: Use reporter gene systems or Western blotting to assess downstream signaling inhibition (e.g., phosphorylation levels). Link findings to theoretical frameworks, such as structure-activity relationships (SAR) for kinase inhibitors .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reaction outcomes?

  • Methodological Answer: Re-evaluate computational parameters (e.g., solvent models, basis sets) and cross-check with experimental conditions (e.g., solvent polarity, temperature). For example, if a Suzuki coupling predicted by REAXYS fails experimentally, assess catalyst loading (Pd(PPh₃)₄ vs. PdCl₂(dppf)) or ligand effects. Use control reactions with known substrates to validate the system .

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